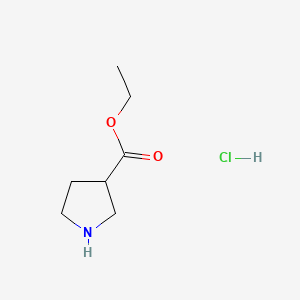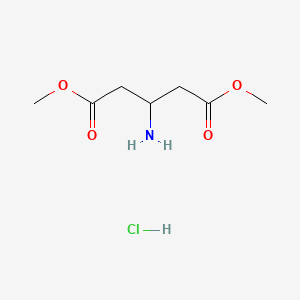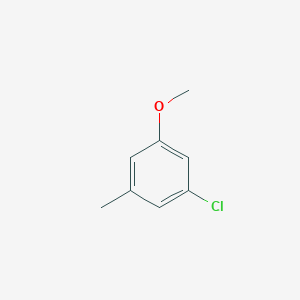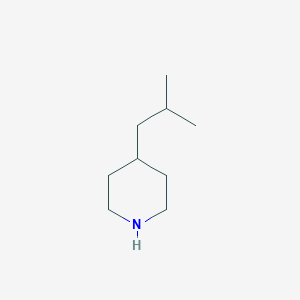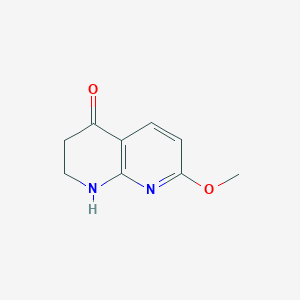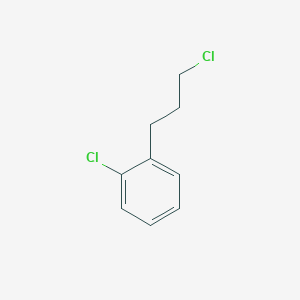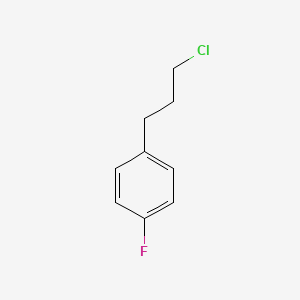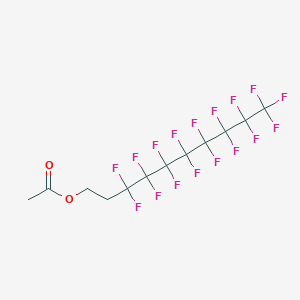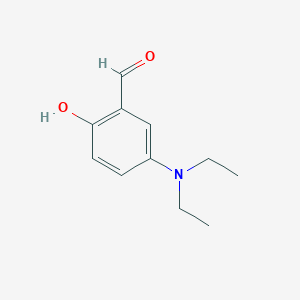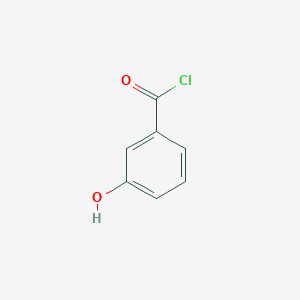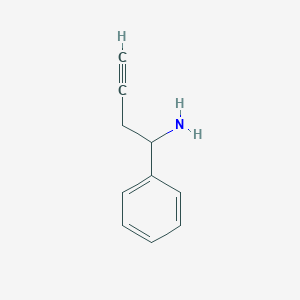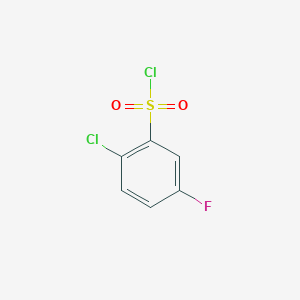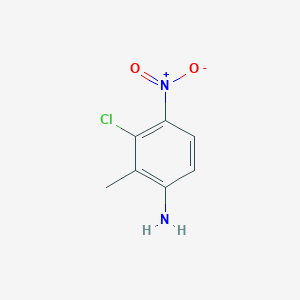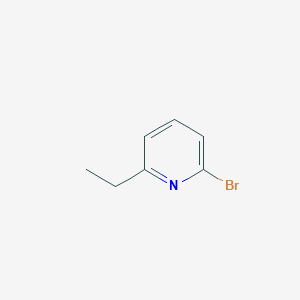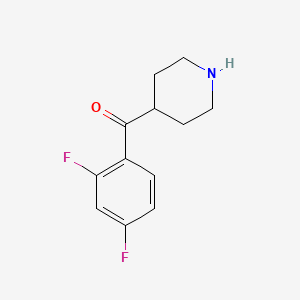
(2,4-Difluorophenyl)(piperidin-4-yl)methanone
Vue d'ensemble
Description
“(2,4-Difluorophenyl)(piperidin-4-yl)methanone” is a chemical compound with the molecular formula C12H13F2NO . It has a molecular weight of 225.23 g/mol . The compound is used in the preparation of Iloperidone , and also in the preparation of amine derivatives as potassium channel blockers useful in the treatment and prevention of autoimmune and inflammatory diseases .
Synthesis Analysis
The synthesis of “(2,4-Difluorophenyl)(piperidin-4-yl)methanone” has been reported in several studies. For instance, one study reported the synthesis of its precursor, (4-fluorophenyl) {1- [2- (2-bromophenyl)ethyl]piperidin-4-yl}methanone, with a total yield of 40% . Another study reported the synthesis of a series of new 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives by the reaction of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime with various sulfonyl and acid chlorides .
Molecular Structure Analysis
The molecular structure of “(2,4-Difluorophenyl)(piperidin-4-yl)methanone” can be represented by the InChI code: 1S/C12H13F2NO/c13-9-1-2-10 (11 (14)7-9)12 (16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 . The compound has a monoisotopic mass of 225.09652036 g/mol .
Physical And Chemical Properties Analysis
“(2,4-Difluorophenyl)(piperidin-4-yl)methanone” has a molecular weight of 225.23 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass of the compound is 225.09652036 g/mol .
Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Mallesha and Mohana (2014) synthesized various 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and tested them for antibacterial and antifungal activities. Some derivatives, particularly compounds 4b, 4g, and 5e, exhibited good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential for further research in this area (Mallesha & Mohana, 2014).
Synthesis and Structural Studies
Rui (2010) detailed the synthesis process of 2,4-difluorophenyl(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate. The synthesis process had a reasonable overall yield of 62.4%, and the structure of the compound was identified using NMR, highlighting its potential in chemical research (Rui, 2010).
Thermal and Optical Properties
Karthik et al. (2021) synthesized a derivative of 2,4-difluorophenyl(piperidin-4-yl)methanone and conducted various structural studies, including X-ray diffraction and thermal analysis. The thermal properties of the crystals were found to be stable in the temperature range of 20-170°C, indicating potential applications in materials science (Karthik et al., 2021).
Computational Evaluation of Electronic Properties
A 2022 study reported the synthesis and DFT studies of a derivative of 2,4-difluorophenyl(piperidin-4-yl)methanone. The study analyzed the molecular characteristics, including the HOMO-LUMO energy gap and reactive sites, which are crucial in understanding the electronic properties of such compounds (Letters in Applied NanoBioScience, 2022).
Antitubercular Activities
Bisht et al. (2010) synthesized a series of compounds, including a derivative with a piperidin-4-yl substituent, and evaluated their antitubercular activities. One of the compounds showed significant activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications (Bisht et al., 2010).
Extraction of Uranium and Thorium
Lu Wei-dong (2002) studied the extraction of uranium(VI) and thorium(IV) from nitric acid using di-piperidin-1-yl-methanone. This research points to potential applications in the field of nuclear chemistry and extraction processes (Lu Wei-dong, 2002)
Propriétés
IUPAC Name |
(2,4-difluorophenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJPGQDCLBMXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517438 | |
| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)(piperidin-4-yl)methanone | |
CAS RN |
84162-86-7 | |
| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

